N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

Catalog No.
S2695907
CAS No.
376355-58-7
M.F
C28H26NO2P
M. Wt
439.495
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxa...

CAS Number

376355-58-7

Product Name

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine

IUPAC Name

N,N-bis[(1S)-1-phenylethyl]benzo[d][1,3,2]benzodioxaphosphepin-6-amine

Molecular Formula

C28H26NO2P

Molecular Weight

439.495

InChI

InChI=1S/C28H26NO2P/c1-21(23-13-5-3-6-14-23)29(22(2)24-15-7-4-8-16-24)32-30-27-19-11-9-17-25(27)26-18-10-12-20-28(26)31-32/h3-22H,1-2H3/t21-,22-/m0/s1

InChI Key

JISGHECLGYELKD-VXKWHMMOSA-N

SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Solubility

not available

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound characterized by its unique structure, which includes a phosphoramidite moiety. The compound has a molecular formula of C28H26NO2P and a molecular weight of 439.49 g/mol. Its structural features consist of two benzo rings fused with a dioxaphosphepin core, along with two (S)-1-phenylethyl substituents attached to the nitrogen atom. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science .

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine itself does not have a known mechanism of action in biological systems. Its primary function is as a building block to create oligonucleotides with specific functionalities depending on the attached nucleobases [].

DNA and RNA Synthesis:

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine, also known as BIPOL-A1(S) or O,O'-(2,2'-Biphenyldiyl) N,N-bis[(S)-1-phenylethyl]phosphoramidite, is a valuable reagent in the field of nucleic acid chemistry, particularly for the synthesis of DNA and RNA oligonucleotides. It functions as a phosphoramidite building block, allowing for the incorporation of modified nucleotides into these crucial biomolecules. This enables the creation of various probes and tools for studying gene function, diagnostics, and therapeutic development [].

Modified Oligonucleotides:

The incorporation of BIPOL-A1(S) into oligonucleotides introduces unique properties compared to their natural counterparts. These modified oligonucleotides can exhibit altered stability, binding affinity, and nuclease resistance. This makes them valuable tools for various applications, including:

  • Antisense therapy: Modified oligonucleotides can be designed to bind to specific mRNA sequences, thereby inhibiting their translation into proteins. This holds potential for treating various diseases [].
  • Aptamers: These are synthetic oligonucleotides that can bind to specific targets with high affinity and specificity. They can be used for biosensing, drug delivery, and other applications [].
  • SiRNA (small interfering RNA): These are short, double-stranded RNA molecules that can silence specific genes by triggering their degradation. Modified siRNAs can offer improved stability and efficacy compared to their unmodified counterparts [].

Research Applications:

Beyond its role in oligonucleotide synthesis, N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine finds use in various other areas of scientific research:

  • Chemical biology: It can be employed to study protein-nucleic acid interactions and develop new tools for manipulating these interactions [].
  • Drug discovery: Modified oligonucleotides containing BIPOL-A1(S) can be used as research tools to explore novel therapeutic targets and mechanisms of action [].
  • Materials science: The unique properties of modified oligonucleotides can be exploited for the development of novel biomaterials with specific functionalities [].
Typical of phosphoramidites. These include:

  • Nucleophilic Substitution: The phosphorus atom can undergo nucleophilic attack by various nucleophiles, leading to the formation of new phosphorous derivatives.
  • Oxidation Reactions: The compound can be oxidized to form phosphorothioates or phosphonates.
  • Condensation Reactions: It can react with alcohols or amines to form esters or amides, respectively.

These reactions are significant for synthesizing more complex molecules or modifying the compound for specific applications .

The synthesis of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine typically involves multi-step organic reactions:

  • Formation of Dibenzo[d,f][1,3,2]dioxaphosphepin Core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation: The introduction of the (S)-1-phenylethyl groups is performed via an amidation reaction using (S)-1-phenylethylamine.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods highlight the complexity and precision required in synthesizing this compound .

N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals.
  • Material Science: In polymer chemistry for creating advanced materials with specific properties.
  • Catalysis: As a ligand in various catalytic processes due to its unique electronic properties .

Several compounds share structural similarities with N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine. Here are some examples:

Compound NameStructureUnique Features
N,N-Bis(phenethyl)phosphoramiditeSimilar phosphoramidite structureLacks dioxaphosphepin core
Dibenzo[d,f][1,3,2]dioxaphosphepinCore structure without substituentsSimpler structure
Bis(2-methylphenyl)phosphoramiditeSimilar substituents but different backboneDifferent electronic properties

The uniqueness of N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine lies in its specific combination of the dioxaphosphepin core and chiral (S)-1-phenylethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .

XLogP3

7.4

Dates

Modify: 2023-08-16

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